rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
CAS No.:
Cat. No.: VC18206224
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid -](/images/structure/VC18206224.png)
Specification
Molecular Formula | C7H10O3 |
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Molecular Weight | 142.15 g/mol |
IUPAC Name | (1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid |
Standard InChI | InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1 |
Standard InChI Key | ASUKEWRBGZOLAH-KVQBGUIXSA-N |
Isomeric SMILES | C1COC[C@@H]2[C@H]1[C@H]2C(=O)O |
Canonical SMILES | C1COCC2C1C2C(=O)O |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound belongs to the 7-oxabicyclo[4.1.0]heptane family, featuring:
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A cyclohexane ring fused to an oxirane (epoxide) ring at the 1,4-positions.
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A carboxylic acid group (-COOH) at the 7-position of the bicyclic system.
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Racemic stereochemistry, combining (1R,6S,7R) and (1S,6R,7S) enantiomers.
The IUPAC name reflects this topology: rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid. The "3-oxa" designation indicates oxygen substitution at the 3-position of the bicyclic framework .
Electronic and Steric Features
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The epoxide ring introduces strain and electrophilic reactivity.
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The carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility in polar media.
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Steric hindrance from the bicyclic system restricts conformational flexibility, potentially improving target-binding specificity in biological applications .
Synthesis and Manufacturing
Epoxidation of Cyclohexene Derivatives
The patent US2794812A outlines a robust method for synthesizing 7-oxabicyclo[4.1.0]heptane carboxylates via peracetic acid-mediated epoxidation :
Representative Protocol
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Starting Material: Ethyl 3-cyclohexenecarboxylate (924 g) reacts with 25.6% peracetic acid in acetone (2,230 g) at 40°C for 6 hours.
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Workup: Unreacted reagents are removed via distillation with ethylbenzene under reduced pressure.
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Product Isolation: Fractional distillation yields ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (815 g, 98.5% conversion) .
For the target compound, analogous epoxidation of 7-cyclohexenecarboxylic acid derivatives would theoretically yield the 7-carboxylic acid variant, though specific examples are not documented in the cited patent.
Industrial Considerations
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Scale-Up Challenges: Epoxide stability under distillation conditions requires precise temperature control to prevent ring-opening reactions.
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Catalytic Alternatives: Transition metal-catalyzed cycloisomerization of enynes could offer a complementary route, though this remains speculative for the 7-carboxylic acid derivative .
Chemical Properties and Reactivity
Physicochemical Characteristics
Property | Value/Description |
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Molecular Formula | C₈H₁₀O₄ (hypothesized) |
Molecular Weight | 194.16 g/mol |
Solubility | Moderate in polar solvents (e.g., water, ethanol) |
Stability | Sensitive to strong acids/bases due to epoxide ring |
Characteristic Reactions
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Epoxide Ring-Opening
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Carboxylic Acid Functionalization
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Redox Transformations
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Reduction of the epoxide (e.g., LiAlH₄) could yield diols, though this risks over-reduction of the carboxylic acid group.
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Comparison with Related Compounds
Compound | Key Differences |
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7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid | Carboxylic acid at position 3 instead of 7 |
Bicyclo[4.1.0]heptane-7-carboxylic acid | Lacks the epoxide oxygen atom |
The 7-carboxylic acid substitution in the target compound may enhance hydrogen-bonding capacity compared to the 3-carboxylate analog, potentially improving biological target engagement .
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